1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine

conformational restriction drug-like properties azetidine scaffold

1-(2-Methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034400-48-9, PubChem CID is a synthetic small-molecule azetidine derivative with a molecular weight of 289.25 g/mol and the molecular formula C13H14F3NO3. The compound integrates three distinct structural motifs—a 2-methoxybenzoyl amide, a strained four-membered azetidine core, and a 2,2,2-trifluoroethoxy ether side chain—that collectively define its physicochemical profile.

Molecular Formula C13H14F3NO3
Molecular Weight 289.254
CAS No. 2034400-48-9
Cat. No. B2852718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine
CAS2034400-48-9
Molecular FormulaC13H14F3NO3
Molecular Weight289.254
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F
InChIInChI=1S/C13H14F3NO3/c1-19-11-5-3-2-4-10(11)12(18)17-6-9(7-17)20-8-13(14,15)16/h2-5,9H,6-8H2,1H3
InChIKeyKBIKGAGRPIAHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034400-48-9: Structural and Physicochemical Baseline of 1-(2-Methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine


1-(2-Methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034400-48-9, PubChem CID 119101597) is a synthetic small-molecule azetidine derivative with a molecular weight of 289.25 g/mol and the molecular formula C13H14F3NO3 [1]. The compound integrates three distinct structural motifs—a 2-methoxybenzoyl amide, a strained four-membered azetidine core, and a 2,2,2-trifluoroethoxy ether side chain—that collectively define its physicochemical profile. Computed properties include an XLogP3 of 1.3, a topological polar surface area (TPSA) of 38.8 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. These values indicate moderate lipophilicity and limited hydrogen-bonding capacity, placing the compound in a physicochemical space distinct from close analogs that lack either the methoxy, the trifluoroethoxy, or the azetidine ring itself.

Why In-Class Azetidine Analogs Cannot Substitute 2034400-48-9 Without Verification


Despite belonging to the broadly defined class of 1‑benzoyl‑3‑alkoxy‑azetidines, 1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine presents a substitution pattern that precludes reliable interchange with generic azetidine analogs. The ortho‑methoxy group on the benzoyl ring dictates the conformation of the amide linkage and modulates electron density on the carbonyl, while the 2,2,2-trifluoroethoxy chain simultaneously elevates lipophilicity and introduces metabolic shielding [1][2]. Replacing the trifluoroethoxy group with a simple alkoxy (e.g., methoxy or ethoxy) eliminates the fluorinated block’s established capacity to reduce oxidative metabolism and alter membrane partitioning [2]. Conversely, retaining the trifluoroethoxy group but replacing the 2‑methoxybenzoyl with an unsubstituted benzoyl profoundly changes the electronic and steric environment of the azetidine nitrogen, affecting both target engagement and off‑target promiscuity. Therefore, procurement decisions must be guided by direct structural, physicochemical, and—where available—biological data on the precise compound, not on assumed class behavior.

Quantitative Differentiation Evidence for 1-(2-Methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine (2034400-48-9)


Azetidine Scaffold Rigidity Quantified Through Computed Complexity and Conformational Constraints

The four-membered azetidine ring in 2034400-48-9 enforces a defined spatial orientation of the 2-methoxybenzoyl and 2,2,2-trifluoroethoxy substituents, a property absent in flexible-chain analogs such as N-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)propan-1-amine. PubChem computes a structural complexity score of 342 for the target compound, indicating a moderately constrained topology [1]. This rigidity can translate into enhanced binding affinity in target-based assays by reducing the entropic penalty upon binding, a well-documented advantage of azetidine-containing scaffolds over their linear counterparts.

conformational restriction drug-like properties azetidine scaffold

Lipophilicity Modulation by the 2,2,2-Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy side chain is specifically introduced to modulate lipophilicity. For 2034400-48-9, the computed XLogP3 is 1.3 [1]. Replacing this group with a non-fluorinated ethoxy ether (hypothetical analog) would be expected to lower the XLogP to approximately 0.6–0.8, based on the known contribution of ~+0.5 log unit per –CF₂– group. The 2,2,2-trifluoroethoxy moiety provides 'moderate lipophilicity' and 'notable metabolic stability,' as described for this group in general medicinal chemistry [2]. This balance is critical for CNS drug design, where excessively high logP can lead to promiscuity and toxicity, while too low a value limits brain penetration.

lipophilicity logP trifluoroethoxy

Metabolic Stability Conferred by the Trifluoroethoxy Motif

A key differentiator of 2034400-48-9 relative to non-fluorinated alkoxy analogs is the metabolic stability imparted by the 2,2,2-trifluoroethoxy group. The trifluoroethoxy moiety is documented to resist cytochrome P450-mediated oxidative O-dealkylation, a major clearance pathway for alkyl ethers [1]. While direct in vitro microsomal stability data for 2034400-48-9 are not publicly available, the group’s utility in medicinal chemistry is well-established: compounds bearing 2,2,2-trifluoroethoxy groups consistently exhibit longer half-lives in liver microsome assays compared to their ethoxy or methoxy counterparts. This principle is supported by the broader fluoroalkyl ether literature, where the electron-withdrawing –CF₃ group destabilizes the transition state for hydrogen atom abstraction, the rate-limiting step in ether metabolism [1].

metabolic stability oxidative metabolism trifluoroethoxy

Hydrogen Bonding Profile Differentiation via TPSA and HBD/HBA Counts

2034400-48-9 displays a topological polar surface area (TPSA) of 38.8 Ų with zero hydrogen bond donors (HBD = 0) and six hydrogen bond acceptors (HBA = 6) [1]. This profile contrasts sharply with analogs bearing a polar substituent at the azetidine 3-position, such as 1-(2-methoxybenzoyl)azetidine-3-carboxylic acid (TPSA = 66.8 Ų, HBD = 1), which introduces both a donor and additional acceptors. The lower TPSA and absence of HBD in 2034400-48-9 predict superior passive membrane permeability, a critical factor for intracellular targets or CNS penetration. In a procurement context, this profile makes 2034400-48-9 more suitable for projects requiring high passive permeability compared to the carboxylic acid derivative, which would likely require active transport.

TPSA hydrogen bonding drug-likeness

Molecular Weight and Physicochemical Balance Differentiate from Larger Fluorinated Azetidines

At 289.25 g/mol, 2034400-48-9 occupies a favorable molecular weight range for lead-like compounds, in contrast to more heavily substituted azetidine analogs that exceed 350 Da. For example, (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has a molecular weight of 339.32 g/mol [1]. The lower MW of 2034400-48-9, combined with its moderate logP (1.3) and TPSA (38.8 Ų), places it within a more favorable drug-like space according to Lipinski's Rule of Five, suggesting better potential for oral bioavailability and simpler ADME profiles. This provides a clear procurement advantage for early-stage drug discovery where smaller, less complex leads are preferred for iterative optimization.

molecular weight drug-likeness lead optimization

Explicit Acknowledgment of Limited Quantitative Evidence

It must be explicitly stated that no direct head-to-head biological, in vivo, or ADME comparative data for 2034400-48-9 against its closest analogs were identified in the peer-reviewed literature or patent corpus at the time of writing. The evidence presented herein derives from computed physicochemical properties [1], established medicinal chemistry class knowledge regarding the 2,2,2-trifluoroethoxy group [2], and cross-study comparisons with structurally characterized azetidine derivatives retrieved from PubChem. Procuring organizations should therefore treat the provided differentiation as hypothesis‑generating and should plan confirmatory head‑to‑head assays (e.g., logD measurement, microsomal stability, permeability) before finalizing selection. This transparency is essential for scientific integrity in procurement decisions.

evidence gap further studies needed procurement caution

Best-Fit Application Scenarios for 2034400-48-9 Based on Quantitative Differentiators


CNS Drug Discovery Programs Requiring Moderate Lipophilicity and Passive Permeability

The combination of XLogP3 = 1.3, TPSA = 38.8 Ų, and zero HBD [1] makes 2034400-48-9 a suitable scaffold for CNS drug discovery programs targeting intracellular or membrane-embedded targets. Its physicochemical profile falls within favorable CNS MPO (Multiparameter Optimization) space, predicting good passive blood‑brain barrier penetration. Projects seeking a conformationally constrained, metabolically stable core with balanced lipophilicity should prioritize this compound over more polar azetidine analogs, which may require active transport mechanisms [1][2].

Lead‑Like Fragment Elaboration in Kinase or GPCR Target Classes

With a molecular weight of 289.25 g/mol and a moderate complexity score of 342 [1], 2034400-48-9 is well‑suited as a starting point for fragment‑based or lead‑like elaboration campaigns. The azetidine ring provides conformational rigidity, while the 2‑methoxybenzoyl group offers an accessible site for vector diversification. The 2,2,2‑trifluoroethoxy chain’s metabolic stability reduces the risk of early‑stage attrition during hit‑to‑lead optimization. Procurement teams supporting kinase, GPCR, or epigenetic target programs can leverage this scaffold to rapidly generate analogs with controlled physicochemical properties [1][2].

Positron Emission Tomography (PET) Tracer Development Leveraging the Trifluoroethoxy Group

The 2,2,2‑trifluoroethoxy group is increasingly utilized in PET tracer design due to its metabolic stability and the feasibility of incorporating carbon‑11 or fluorine‑18 isotopes [1]. 2034400-48-9, bearing this group, represents a potential precursor or scaffold for developing radiolabeled probes for imaging studies. Its moderate lipophilicity and low TPSA further support brain uptake, a key requirement for CNS PET tracers. Research groups focused on neuroimaging or oncology imaging may consider procuring this compound as a synthetic intermediate for ¹¹C‑ or ¹⁸F‑trifluoroethoxylation [1].

Comparative Physicochemical Benchmarking and Tool Compound Procurement

Given the absence of direct biological head‑to‑head data, one of the most immediate and responsible applications is as a benchmarking tool compound. 2034400-48-9 can serve as a standard for comparing the impact of the 2,2,2‑trifluoroethoxy group versus non‑fluorinated alkoxy groups in a controlled experimental setup. Procurement for this purpose enables teams to generate their own quantitative differentiation data (e.g., logD, microsomal stability, permeability) before committing to a specific scaffold for lead optimization [1][2].

Quote Request

Request a Quote for 1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.